molecular formula C20H23N5O4S B2433676 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione CAS No. 1286700-05-7

6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione

Cat. No.: B2433676
CAS No.: 1286700-05-7
M. Wt: 429.5
InChI Key: SHYMMFJWOCHTLV-UHFFFAOYSA-N
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Description

6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is fused with a quinazoline ring system, and an anilino group attached to an oxoethyl side chain. The presence of a cyclohexylpropanamide moiety further enhances its chemical complexity and potential biological activity.

Properties

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylpyridazino[4,5-b][1,4]thiazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-22-18(27)13-30-16-11-21-25(20(28)19(16)22)12-17(26)24-9-7-23(8-10-24)14-5-3-4-6-15(14)29-2/h3-6,11H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYMMFJWOCHTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridazinethione Intermediate

The precursor 4-methylpyridazino[4,5-b]thiazine-3,5-dione is synthesized via cyclocondensation of 4,5-dichloropyridazin-3(2H)-one with N-substituted mercaptoacetamides under basic conditions. For example:

$$
\text{4,5-Dichloropyridazin-3(2H)-one} + \text{N-methyl-2-mercaptoacetamide} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{4-methylpyridazino[4,5-b]thiazine-3,5-dione}
$$

Reaction conditions:

  • Catalyst : Cesium carbonate (Cs$$2$$CO$$3$$)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80–100°C
  • Yield : 60–75%

Alkylation and Amide Coupling

The 2-oxoethyl side chain at position 6 is introduced via alkylation of the thiazine nitrogen. A two-step protocol is employed:

  • Chloroacetylation : Treatment with chloroacetyl chloride in the presence of triethylamine (Et$$_3$$N) yields 6-(2-chloroethyl)-4-methylpyridazino[4,5-b]thiazine-3,5-dione.
  • Nucleophilic Displacement : Reaction with 4-(2-methoxyphenyl)piperazine in dimethyl sulfoxide (DMSO) at 60°C for 12 hours affords Compound M152-0206.

$$
\text{6-(2-Chloroethyl) intermediate} + \text{4-(2-methoxyphenyl)piperazine} \xrightarrow{\text{DMSO, 60°C}} \text{M152-0206}
$$

Key Parameters :

  • Molar Ratio : 1:1.2 (intermediate:piperazine)
  • Reaction Time : 12–18 hours
  • Isolation : Precipitation with ice-cwater followed by column chromatography (silica gel, ethyl acetate/hexane 3:7)
  • Purity : >95% (HPLC)

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods to improve atom economy and reduce waste.

Ceric Ammonium Nitrate (CAN)-Catalyzed Cyclization

A one-pot, three-component reaction using:

  • Substituted acetophenone
  • Aromatic aldehyde
  • Thiourea

in polyethylene glycol (PEG-400) at 45°C yields 1,3-thiazine intermediates, which can be functionalized further. While this method is demonstrated for simpler thiazines, analogous conditions may apply to the pyridazino-thiazine core with modifications.

Optimization Table :

Parameter Value Impact on Yield
Catalyst Loading 10 mol% CAN Increases to 78%
Solvent PEG-400 vs. Ethanol +25% in PEG
Temperature 45°C vs. 80°C Lower temp preferred

Key Intermediates and Characterization

4-(2-Methoxyphenyl)piperazin-1-yl Fragment

This moiety is synthesized via Buchwald–Hartwig amination of 2-methoxyphenyl bromide with piperazine.

Spectral Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 6.85–6.91 (m, 4H, Ar-H), 3.81 (s, 3H, OCH$$3$$), 3.15–3.20 (m, 4H, piperazine-H), 2.85–2.90 (m, 4H, piperazine-H).

Challenges and Optimization

Regioselectivity in Cyclization

The pyridazino-thiazine ring system requires precise control over cyclization to avoid regioisomers. Use of Cs$$2$$CO$$3$$ as a base suppresses side reactions during Smiles rearrangement.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to tetrahydrofuran (THF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield by 15%.

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: The anilino group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

Antihypertensive Effects

The compound has demonstrated efficacy in lowering blood pressure through its action on alpha1-adrenergic receptors. Studies involving animal models have shown significant reductions in blood pressure following administration.

Neuroprotective Properties

In vitro studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This property indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Preliminary research has shown that the compound can induce apoptosis in various cancer cell lines. This suggests its potential as an anticancer agent by selectively targeting malignant cells while sparing healthy ones.

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

Study Focus Findings
Hypertension ManagementSignificant reduction in blood pressure observed in treated animal models.
Neuroprotective EffectsCompound protects neuronal cells from oxidative stress-induced damage.
Anticancer ActivityInduction of apoptosis noted in multiple cancer cell lines during tests.

Mechanism of Action

The mechanism of action of 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione is unique due to its specific structural features, including the triazoloquinazoline core, the anilino group, and the cyclohexylpropanamide moiety. These features contribute to its distinct biological activities and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential as a building block for the synthesis of more complex molecules further highlight its uniqueness.

Biological Activity

The compound 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular formula of C23H31N5O4C_{23}H_{31}N_{5}O_{4} and a molecular weight of approximately 441.52 g/mol. Its structure features a pyridazino-thiazine core with a piperazine moiety and a methoxyphenyl substituent.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against both bacterial and fungal pathogens. For instance, derivatives containing piperazine rings have shown efficacy against Xanthomonas axonopodis and Fusarium solani .
  • Antitumor Activity : Research has demonstrated that related compounds can inhibit cancer cell proliferation through various pathways, including the modulation of squalene synthase and cholesterol synthesis in liver cells . The specific compound under study may similarly affect tumor growth by targeting metabolic pathways critical for cancer cell survival.
  • Neuropharmacological Effects : The presence of the piperazine ring suggests potential activity in modulating neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders .

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

  • Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their antimicrobial properties. Notably, compounds with methoxy substitutions displayed enhanced activity compared to standard antibiotics .
  • Antitumor Screening : In vitro assays showed that related pyridazino-thiazine derivatives inhibited the growth of various cancer cell lines. The mechanism involved the downregulation of key growth factors and induction of apoptosis .

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound APiperazine ringAntimicrobial
Compound BThiazine coreAntitumor
Compound CMethoxy substitutionNeuropharmacological

Table 2: Molecular Characteristics

PropertyValue
Molecular FormulaC23H31N5O4
Molecular Weight441.52 g/mol
LogP1.3026
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Q & A

Q. What synthetic routes are commonly employed for constructing the pyridazino[4,5-b][1,4]thiazine core in this compound?

The pyridazino-thiazine core can be synthesized via cyclization reactions involving thiazine precursors and pyridazine intermediates. Key steps include:

  • Condensation reactions : Use of ethanol or DMF as solvents under reflux to facilitate cyclization .
  • Functionalization : Introduction of the 4-methyl group via alkylation using methyl iodide or similar reagents .
  • Purification : Recrystallization from ethanol-DMF mixtures (1:1) to isolate the core structure .
    Methodological Tip : Monitor reaction progress using TLC and optimize reflux time based on intermediate stability.

Q. How can researchers verify the structural integrity of the compound post-synthesis?

Characterization involves a multi-technique approach:

  • Spectroscopy :
    • 1H/13C-NMR : Confirm substituent positions (e.g., 2-methoxyphenylpiperazine) and methyl groups .
    • FT-IR : Identify carbonyl (C=O) and thiazine ring vibrations .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensure >95% purity by comparing theoretical vs. experimental C/H/N content .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, noting that small structural changes (e.g., substituent position) significantly alter activity .
  • Dose-Response Curves : Test concentrations from 1–100 µM to establish IC50 values for cytotoxicity or enzyme inhibition .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2-methoxyphenylpiperazine moiety?

  • Solvent Selection : Acetonitrile or DMF enhances nucleophilic substitution at the piperazine nitrogen .
  • Catalysis : Use base catalysts (e.g., NaOH) to deprotonate piperazine and accelerate coupling with the oxoethyl group .
  • Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .
    Data Contradiction Tip : If yields vary, analyze byproducts via HPLC-MS to identify competing pathways (e.g., over-alkylation) .

Q. What strategies are effective in resolving contradictory biological activity data for structural analogs of this compound?

  • Comparative SAR Studies : Systematically modify substituents (e.g., methoxy group position) and correlate changes with activity trends .
  • Computational Modeling : Use molecular docking to assess binding affinity variations in target enzymes (e.g., bacterial topoisomerases) .
  • Metabolite Profiling : Identify in vitro degradation products that may interfere with activity assays .

Q. How can advanced spectroscopic techniques clarify ambiguities in the compound’s tautomeric forms?

  • Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria in the pyridazino-thiazine ring .
  • X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers and hydrogen-bonding networks .
    Example : Piperazine derivatives often exhibit chair conformations; compare with crystallographic data for 4-(2-methoxyphenyl)piperazinone analogs .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

  • Process Automation : Implement AI-driven flow reactors for precise control of reaction parameters (e.g., pH, temperature) .
  • In-line Analytics : Use real-time FT-IR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .
  • Statistical Optimization : Apply factorial design (e.g., DoE) to identify critical variables (e.g., solvent ratio, stoichiometry) .

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